molecular formula C6H7BFNO3 B6343203 2-Fluoro-4-methoxypyridine-3-boronic acid CAS No. 2121513-35-5

2-Fluoro-4-methoxypyridine-3-boronic acid

Cat. No. B6343203
CAS RN: 2121513-35-5
M. Wt: 170.94 g/mol
InChI Key: XQRUKBUCYDDLKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids often involves a reaction between a boron trihalide or a borate ester with a Grignard or organolithium reagent . The Suzuki-Miyaura cross-coupling reaction is a common method used to create carbon-carbon bonds using boronic acids .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-methoxypyridine-3-boronic acid” would likely involve a pyridine ring with the boronic acid, methoxy, and fluoro groups attached at the 2nd, 4th, and 3rd positions, respectively .


Chemical Reactions Analysis

Boronic acids are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds and is widely used in organic chemistry .

Scientific Research Applications

Suzuki-Miyaura Coupling

The Suzuki-Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Heterocyclization with α-Oxocarboxylic Acids

2-Fluoro-4-methoxypyridine-3-boronic acid can be used as a reactant in heterocyclization with α-oxocarboxylic acids . This process can lead to the formation of various heterocyclic compounds, which are often found in biologically active molecules.

Precursor to Biologically Active Molecules

This compound can also be used as a precursor to biologically active molecules . For example, it can be used to synthesize heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .

Preparation of Linear Poly(phenylpyridyl) Chains

It can be used to prepare new linear poly(phenylpyridyl) chains by Suzuki coupling . These chains can be used in various applications, including the development of new materials and devices.

Synthesis of Oligopyridyl Foldamers

2-Fluoro-4-methoxypyridine-3-boronic acid can be used in the synthesis of oligopyridyl foldamers . These foldamers can mimic the twist of a-helix, which is a common secondary structure in proteins.

Synthesis of Therapeutic Enzymatic and Kinase Inhibitors

This compound can be used in the synthesis of many highly significant therapeutic enzymatic and kinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer.

Hydromethylation Sequence

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Synthesis of Receptor Antagonists

2-Fluoro-4-methoxypyridine-3-boronic acid can also be used in the synthesis of receptor antagonists . These antagonists can be used in the treatment of various diseases, including neurological disorders.

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-4-methoxypyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key pathway in the synthesis of various organic compounds . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the development of new materials, pharmaceuticals, and agrochemicals .

Action Environment

The action of 2-Fluoro-4-methoxypyridine-3-boronic acid is influenced by various environmental factors. For instance, the SM coupling reaction is known to be catalyzed by ethers . Additionally, the stability and reactivity of the compound can be affected by factors such as temperature, pH, and the presence of other chemical species .

Safety and Hazards

Boronic acids can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Always handle with appropriate safety measures.

Future Directions

The use of boronic acids in organic synthesis, particularly in cross-coupling reactions, continues to be a vibrant field of research. Future directions may involve the development of new synthetic methods using boronic acids, as well as their application in the synthesis of complex organic molecules .

properties

IUPAC Name

(2-fluoro-4-methoxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRUKBUCYDDLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methoxypyridine-3-boronic acid

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